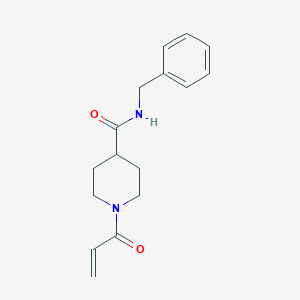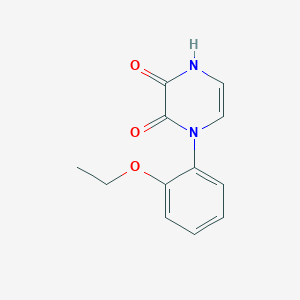![molecular formula C34H30ClN3O6S B3010054 4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide CAS No. 688062-22-8](/img/structure/B3010054.png)
4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C34H30ClN3O6S and its molecular weight is 644.14. The purity is usually 95%.
BenchChem offers high-quality 4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agent Synthesis
- The synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, has been researched due to their high growth-inhibitory activity. These compounds demonstrate unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest. Modifying the quinazolin-4-one ring to enhance aqueous solubility has led to compounds more cytotoxic than CB30865, retaining its novel biochemical characteristics (Bavetsias et al., 2002).
Antineurotic Activity
- Computational modeling and synthesis of quinazolin-4(3H)-ones have been conducted, identifying compounds with potential antineurotic activity. These compounds are considered slightly toxic or practically nontoxic and are prospective for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Tumor-Associated Carbonic Anhydrase Inhibitors
- Certain quinazolin-4(3H)-ones and related compounds have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms. These inhibitors show promise in targeting specific cancer cell types (Bozdağ et al., 2017).
Antimicrobial and Antioxidant Properties
- Synthesized quinazolin-4(3H)-ones have been evaluated for their antimicrobial activities against various bacteria and fungi, with some showing potent inhibitory action. Furthermore, they have demonstrated significant antioxidant potential in DPPH assay methods (Kumar et al., 2011).
Antiviral Activities
- Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have been synthesized and evaluated for antiviral activities against various respiratory and biodefense viruses. They showed potential in inhibiting the replication of avian influenza and other viruses (Selvam et al., 2007).
Anticonvulsant Activity
- N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides have been synthesized and evaluated for their anticonvulsant activity, with several derivatives showing promising results (Noureldin et al., 2017).
properties
IUPAC Name |
4-[[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30ClN3O6S/c1-41-28-12-7-21(15-29(28)42-2)13-14-36-32(39)24-8-3-22(4-9-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-5-10-25(35)11-6-23/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMNYUBVPADEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)Cl)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)
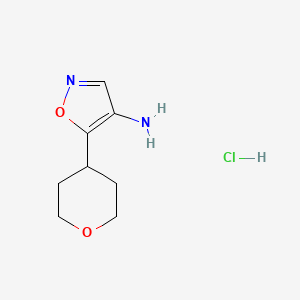

![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)


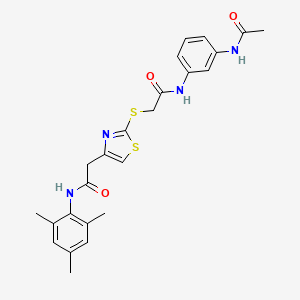
![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)
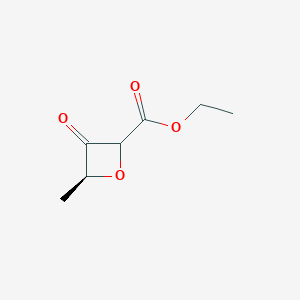
![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
